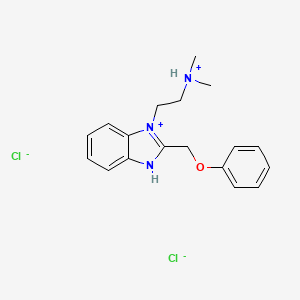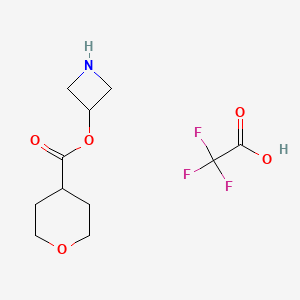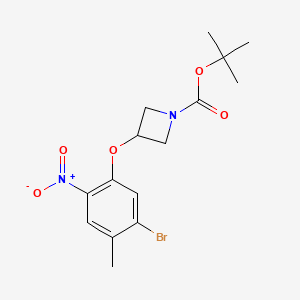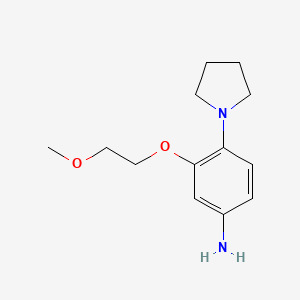
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, which is further substituted with a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyrrolidine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, substituted anilines, and various functionalized pyrrolidine compounds.
Scientific Research Applications
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The 2-methoxyethoxy group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the 2-methoxyethoxy group, which may affect its solubility and reactivity.
3-(2-Methoxyethoxy)aniline: Lacks the pyrrolidine ring, which may reduce its binding affinity to certain targets.
N-Phenylpyrrolidine: Similar structure but lacks the methoxyethoxy substitution, affecting its overall properties.
Uniqueness
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline is unique due to the combination of the pyrrolidine ring and the 2-methoxyethoxy group, which together enhance its chemical reactivity, solubility, and potential biological activity.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-13-10-11(14)4-5-12(13)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChI Key |
UAQORRANNSOGQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


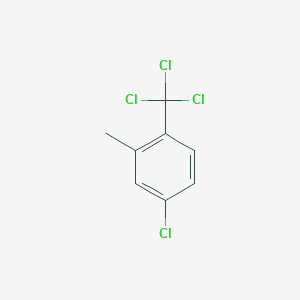
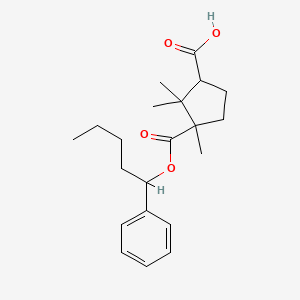
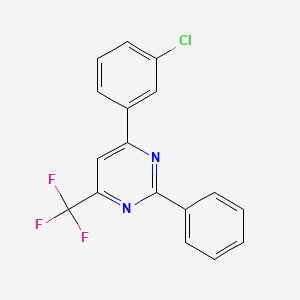
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
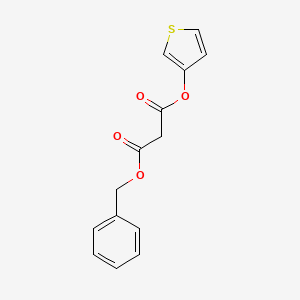

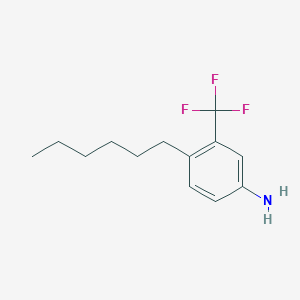
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


